Ethyl 2-(3,5-dihydroxyphenyl)acetate
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Overview
Description
Ethyl 2-(3,5-dihydroxyphenyl)acetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and contains two hydroxyl groups positioned at the 3 and 5 locations on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3,5-dihydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 3,5-dihydroxyphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of ethyl 3,5-dihydroxyphenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,5-dihydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Alkylated or acylated phenylacetate derivatives.
Scientific Research Applications
Ethyl 2-(3,5-dihydroxyphenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 3,5-dihydroxyphenylacetate involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active phenylacetic acid derivative, which can further interact with biological pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dihydroxyphenylacetate: Similar structure but with a methyl ester group.
Butyl 3,5-dihydroxyphenylacetate: Similar structure but with a butyl ester group.
Ethyl 2,5-dihydroxyphenylacetate: Similar structure but with hydroxyl groups at different positions.
Uniqueness
Ethyl 2-(3,5-dihydroxyphenyl)acetate is unique due to the specific positioning of its hydroxyl groups, which can influence its reactivity and interaction with biological targets. This positioning can make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C10H12O4 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
ethyl 2-(3,5-dihydroxyphenyl)acetate |
InChI |
InChI=1S/C10H12O4/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6,11-12H,2,5H2,1H3 |
InChI Key |
IDZMZHPTOBCJDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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